molecular formula C10H12ClNO B2842298 [3-(3-Chlorophenyl)oxetan-3-yl]methanamine CAS No. 1393583-47-5

[3-(3-Chlorophenyl)oxetan-3-yl]methanamine

Cat. No.: B2842298
CAS No.: 1393583-47-5
M. Wt: 197.66
InChI Key: MPCVOUQUNUQYNX-UHFFFAOYSA-N
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Description

[3-(3-Chlorophenyl)oxetan-3-yl]methanamine: is a chemical compound with the molecular formula C10H12ClNO It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, attached to a chlorophenyl group and a methylamine group

Scientific Research Applications

[3-(3-Chlorophenyl)oxetan-3-yl]methanamine: has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It can be used in the study of biological systems, particularly in understanding the interactions of oxetane-containing compounds with biological targets.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Safety and Hazards

The compound is associated with several hazard statements: H302, H315, H319, H335 . These correspond to potential hazards related to ingestion, skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-Chlorophenyl)oxetan-3-yl]methanamine typically involves the following steps:

    Formation of the Oxetane Ring: The oxetane ring can be synthesized through a cyclization reaction involving a suitable precursor. One common method is the reaction of a chlorophenyl-substituted epoxide with a base to form the oxetane ring.

    Introduction of the Methylamine Group: The methylamine group can be introduced through a nucleophilic substitution reaction. This involves reacting the oxetane intermediate with a methylamine source under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would require careful control of reaction conditions, purification steps, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(3-Chlorophenyl)oxetan-3-yl]methanamine: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxetane derivatives with different functional groups.

    Reduction: Reduction reactions can modify the oxetane ring or the chlorophenyl group, leading to different products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where the chlorophenyl group or the methylamine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of functionalized derivatives.

Mechanism of Action

The mechanism of action of [3-(3-Chlorophenyl)oxetan-3-yl]methanamine involves its interaction with molecular targets in biological systems. The oxetane ring can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with proteins, enzymes, or nucleic acids. These interactions can modulate biological pathways and result in specific biological effects.

Comparison with Similar Compounds

[3-(3-Chlorophenyl)oxetan-3-yl]methanamine: can be compared with other similar compounds, such as:

    [3-(4-Chlorophenyl)oxetan-3-YL]methylamine: Similar structure but with the chlorine atom in a different position on the phenyl ring.

    [3-(3-Bromophenyl)oxetan-3-YL]methylamine: Similar structure but with a bromine atom instead of chlorine.

    [3-(3-Chlorophenyl)oxetan-3-YL]ethylamine: Similar structure but with an ethylamine group instead of a methylamine group.

The uniqueness of This compound lies in its specific substitution pattern and the presence of the oxetane ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[3-(3-chlorophenyl)oxetan-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO/c11-9-3-1-2-8(4-9)10(5-12)6-13-7-10/h1-4H,5-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCVOUQUNUQYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(CN)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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